molecular formula C25H19F3N2O3 B2809553 [3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 956356-50-6

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone

Cat. No. B2809553
M. Wt: 452.433
InChI Key: PFSVTNJONQBCHB-UHFFFAOYSA-N
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Description

“[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone” is a compound with the molecular formula C25H19F3N2O3 . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar pyrazole derivatives has been reported in the literature . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .


Molecular Structure Analysis

The molecular structure of “[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone” can be determined using various analytical techniques. For instance, its melting point, boiling point, and density can be determined .

Scientific Research Applications

Structural and Crystallographic Studies

  • Research on isomorphous structures with pyrazole derivatives, such as methyl- and chloro-substituted heterocyclic analogues, has demonstrated their compliance with the chlorine-methyl exchange rule. These studies contribute to understanding the structural properties of pyrazole derivatives, which could be relevant for designing new materials with desired physical and chemical properties (Swamy et al., 2013).

Medicinal Chemistry and Drug Design

  • The screening of pyrazole, pyrrole, indole, and carbazole derivatives to identify potential inhibitors of fructose-1,6-bisphosphatase (FBPase) has highlighted the importance of these compounds in discovering new therapeutic agents. Some derivatives were found to have IC50 values comparable to natural inhibitors, underscoring the potential of pyrazole derivatives in medicinal chemistry (Rudnitskaya et al., 2009).

Antimicrobial and Anticancer Applications

  • Synthesis and evaluation of pyrazoline derivatives for antimicrobial activity have shown promising results. Compounds containing a methoxy group, in particular, exhibited high antimicrobial activity, suggesting the potential utility of pyrazole derivatives in developing new antimicrobial agents (Kumar et al., 2012).
  • A study on pyrazoline incorporated isoxazole derivatives revealed significant anticancer activity against human breast cancer cell lines. This suggests that structurally similar compounds, including those containing pyrazole and methanone groups, could be explored for their anticancer potential (Radhika et al., 2020).

Material Science and Electrochemistry

  • The development of blue thermally activated delayed fluorescent (TADF) emitters using bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone demonstrates the role of pyrazole derivatives in creating efficient electroluminescent materials. These findings have implications for the design of materials for optoelectronic devices (Kim et al., 2016).

Future Directions

The future directions for the study of “[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone” could include further exploration of its biological activities, potential applications, and detailed investigation of its mechanism of action. Further studies could also focus on the synthesis of its derivatives and evaluation of their properties .

properties

IUPAC Name

[3,4-bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F3N2O3/c1-32-20-10-6-16(7-11-20)22-15-30(29-23(22)17-8-12-21(33-2)13-9-17)24(31)18-4-3-5-19(14-18)25(26,27)28/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSVTNJONQBCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone

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